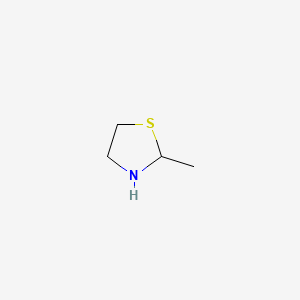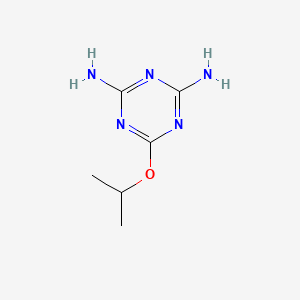
シクロヘキシルジフェニルホスフィン
概要
説明
Cyclohexyldiphenylphosphine is a chemical compound with the molecular formula C18H21P. It is commonly used as a ligand in coordination chemistry and organometallic synthesis. This compound acts as a stabilizing agent and facilitates various catalytic reactions, making it valuable in pharmaceuticals, fine chemicals, and materials science industries .
科学的研究の応用
Cyclohexyldiphenylphosphine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to stabilize metal complexes and facilitate catalytic reactions.
Biology: It is involved in the synthesis of biologically active compounds and pharmaceuticals.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It finds applications in the production of fine chemicals, materials science, and as an intermediate in various industrial processes
準備方法
Synthetic Routes and Reaction Conditions: Cyclohexyldiphenylphosphine can be synthesized through the reaction of cyclohexylmagnesium bromide with chlorodiphenylphosphine. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in a solvent like tetrahydrofuran at low temperatures to control the reaction rate and yield .
Industrial Production Methods: Industrial production of cyclohexyldiphenylphosphine follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is then purified through recrystallization or distillation to remove any impurities .
化学反応の分析
Types of Reactions: Cyclohexyldiphenylphosphine undergoes various types of reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Substitution: It participates in substitution reactions where the phosphine group is replaced by other functional groups.
Coupling Reactions: It is commonly used in cross-coupling reactions such as Buchwald-Hartwig, Suzuki-Miyaura, and Heck reactions
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or oxygen can be used under mild conditions.
Substitution: Halogenated compounds or alkylating agents are typical reagents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often used
Major Products:
Oxidation: Phosphine oxides.
Substitution: Various substituted phosphines.
Coupling Reactions: Biaryl compounds and other coupled products
作用機序
Cyclohexyldiphenylphosphine exerts its effects primarily through its role as a ligand. It coordinates with metal centers in catalytic reactions, stabilizing the metal complex and facilitating the reaction. The phosphine group donates electron density to the metal, enhancing its reactivity and selectivity in various transformations .
類似化合物との比較
Triphenylphosphine: Another widely used phosphine ligand with three phenyl groups.
Dicyclohexylphenylphosphine: Similar to cyclohexyldiphenylphosphine but with two cyclohexyl groups.
Tricyclohexylphosphine: Contains three cyclohexyl groups and is used in similar applications
Uniqueness: Cyclohexyldiphenylphosphine is unique due to its combination of cyclohexyl and phenyl groups, providing a balance of steric and electronic properties. This makes it particularly effective in stabilizing metal complexes and facilitating catalytic reactions compared to other phosphine ligands .
特性
IUPAC Name |
cyclohexyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKWUYWWVSKKQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6074671 | |
| Record name | Phosphine, cyclohexyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6372-42-5 | |
| Record name | Cyclohexyldiphenylphosphine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6372-42-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine, cyclohexyldiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006372425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phosphine, cyclohexyldiphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6074671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexyldiphenylphosphine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.277 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and key properties of cyclohexyldiphenylphosphine?
A1: Cyclohexyldiphenylphosphine possesses a central phosphorus atom bonded to two phenyl groups and one cyclohexyl group.
- Spectroscopy: Characterization often involves techniques like ¹H, ¹³C, and ³¹P NMR, FTIR, and elemental analysis. [, , , , ]
Q2: What is known about the material compatibility of cyclohexyldiphenylphosphine complexes?
A2: While specific compatibility data is limited, cyclohexyldiphenylphosphine complexes, particularly those involving silver(I), have been investigated for their anticancer properties. [, ]
Q3: Are there any specific applications related to the stability of cyclohexyldiphenylphosphine complexes under various conditions?
A3: Research on a Uranyl(VI) complex with cyclohexyldiphenylphosphine oxide, [UO2(OPCyPh2)4]2+, showed its stability and unique coordination structure influenced by intramolecular π-π stacking. This stability impacted the ligand exchange kinetics, suggesting potential applications in areas requiring controlled reactivity. []
Q4: How does cyclohexyldiphenylphosphine function as a ligand in catalysis?
A4: It acts as a supporting ligand, coordinating to metal centers in catalytic complexes. The steric bulk and electronic properties of cyclohexyldiphenylphosphine can influence the reactivity and selectivity of the metal catalyst. [, , ]
Q5: Are there any specific examples of reactions catalyzed by cyclohexyldiphenylphosphine complexes?
A5: A notable example is the nickel-catalyzed stereoselective 1,4-silaboration of 1,3-dienes using cyclohexyldiphenylphosphine as a crucial ligand. This reaction allows for the efficient synthesis of (Z)-4-boryl-1-silyl-2-alkene derivatives, which are valuable building blocks in organic synthesis. [, ]
Q6: How does the structure of cyclohexyldiphenylphosphine impact its performance in catalytic applications?
A6: The bulky cyclohexyl and phenyl groups provide steric hindrance around the metal center, influencing regio- and stereoselectivity in reactions. The electron-donating ability of the phosphine also affects the electronic properties and reactivity of the metal center. [, , ]
Q7: Has computational chemistry been used to study cyclohexyldiphenylphosphine and its complexes?
A7: Yes, density functional theory (DFT) calculations have been employed to understand the structural features and reactivity of cyclohexyldiphenylphosphine complexes. For instance, DFT studies helped elucidate the mechanism of photocatalytic oxygenation of cyclohexene by a uranyl complex containing cyclohexyldiphenylphosphine oxide ligands. []
Q8: How does modifying the structure of cyclohexyldiphenylphosphine affect its coordination behavior?
A8: Altering the substituents on the phosphorus atom can significantly impact the steric and electronic properties of the phosphine ligand. This can lead to variations in the coordination geometry, stability, and reactivity of the resulting metal complexes. [, , , ]
Q9: Is there information available on SHE regulations, toxicology, and safety for cyclohexyldiphenylphosphine?
A10: While the provided research papers primarily focus on synthesis and characterization, it is crucial to consult relevant safety data sheets and regulatory guidelines for comprehensive information on handling, storage, and potential hazards associated with cyclohexyldiphenylphosphine and its complexes. []
Q10: Which analytical techniques are commonly used to study cyclohexyldiphenylphosphine and its complexes?
A10: Common techniques include:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR are valuable for structural analysis. [, , ]
- Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about functional groups and bonding. [, , ]
- X-ray Crystallography: Determines the three-dimensional structure of crystalline complexes. [, , , , ]
- Elemental Analysis: Confirms the elemental composition of synthesized compounds. [, , , ]
Q11: Are there any interdisciplinary applications of cyclohexyldiphenylphosphine research?
A12: The use of cyclohexyldiphenylphosphine silver(I) complexes in anticancer research highlights the interdisciplinary nature of this field, bridging organometallic chemistry with biological and medicinal chemistry. [, ]
Q12: How does research on cyclohexyldiphenylphosphine contribute to broader scientific understanding?
A12: Studies on cyclohexyldiphenylphosphine complexes enhance our understanding of:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















